molecular formula C15H21FN2O2 B13167362 tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13167362
M. Wt: 280.34 g/mol
InChI Key: ZLFBUCKGGYNPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is a chemical compound with significant interest in various fields of scientific research. It is known for its unique structure, which includes a tert-butyl carbamate group attached to a pyrrolidine ring substituted with a 3-fluorophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

The synthesis of tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the 3-fluorophenyl group. The final step involves the attachment of the tert-butyl carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and the fluorophenyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.

Properties

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)

InChI Key

ZLFBUCKGGYNPOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.